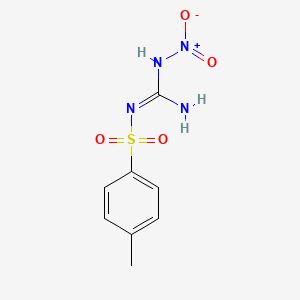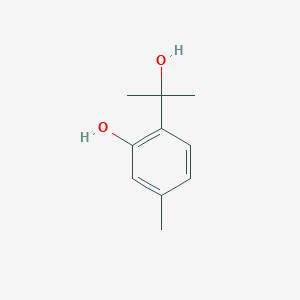
8-Hydroxythymol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-Hydroxythymol is a derivative of thymol, a naturally occurring monoterpenoid phenol derived from the essential oils of various plants, particularly those in the thyme family. This compound is known for its significant biological activities, including antimicrobial and cytotoxic properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: 8-Hydroxythymol can be synthesized through various chemical reactions involving thymol. One common method involves the hydroxylation of thymol using reagents such as hydrogen peroxide in the presence of a catalyst like iron(III) chloride. The reaction typically occurs under mild conditions, with the temperature maintained around 25-30°C .
Industrial Production Methods: Industrial production of this compound often involves the extraction of thymol from natural sources followed by chemical modification. The process includes:
- Extraction of thymol from plant sources using steam distillation.
- Hydroxylation of thymol to produce this compound using chemical reagents and catalysts.
- Purification of the final product through crystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions: 8-Hydroxythymol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert it to less oxidized forms.
Substitution: Electrophilic substitution reactions can introduce different functional groups into the aromatic ring
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or hydrogen peroxide in acidic or basic conditions.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Reagents like halogens (chlorine, bromine) or nitrating agents under controlled conditions
Major Products:
- Oxidation products include quinones and other oxidized derivatives.
- Reduction products are less oxidized forms of this compound.
- Substitution products vary depending on the substituent introduced .
Scientific Research Applications
8-Hydroxythymol has a wide range of applications in scientific research:
Chemistry: Used as a precursor for synthesizing other bioactive compounds.
Biology: Studied for its antimicrobial properties against various bacterial strains.
Medicine: Investigated for its potential cytotoxic effects on cancer cells.
Industry: Utilized in the formulation of antimicrobial agents and preservatives .
Mechanism of Action
The mechanism of action of 8-Hydroxythymol involves its interaction with cellular components:
Antimicrobial Activity: It disrupts the cell membrane integrity of bacteria, leading to cell lysis and death.
Cytotoxic Activity: It induces apoptosis in cancer cells by generating reactive oxygen species (ROS) and activating apoptotic pathways
Comparison with Similar Compounds
Thymol: The parent compound, known for its antimicrobial properties.
Carvacrol: Another monoterpenoid phenol with similar biological activities.
Eugenol: A phenolic compound with antimicrobial and analgesic properties
Uniqueness of 8-Hydroxythymol: this compound stands out due to its enhanced antimicrobial and cytotoxic activities compared to its parent compound thymol. The presence of the hydroxyl group at the 8th position significantly increases its biological efficacy .
Properties
Molecular Formula |
C10H14O2 |
|---|---|
Molecular Weight |
166.22 g/mol |
IUPAC Name |
2-(2-hydroxypropan-2-yl)-5-methylphenol |
InChI |
InChI=1S/C10H14O2/c1-7-4-5-8(9(11)6-7)10(2,3)12/h4-6,11-12H,1-3H3 |
InChI Key |
UWRRYLNXMGBJKK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C(C)(C)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


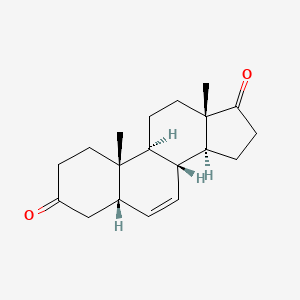
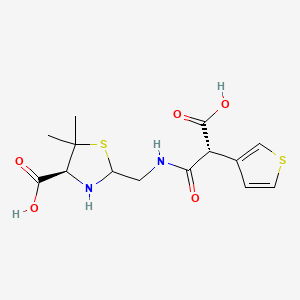
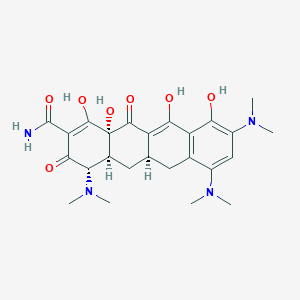
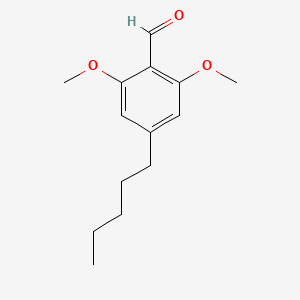
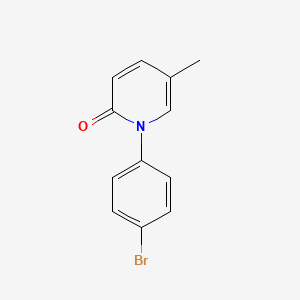

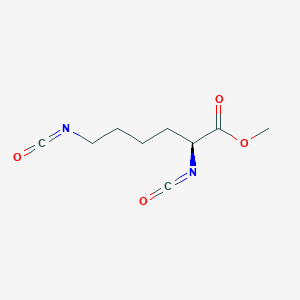
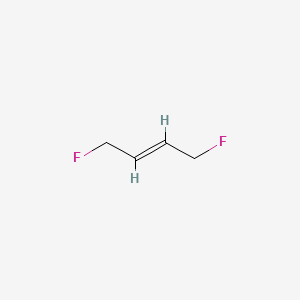
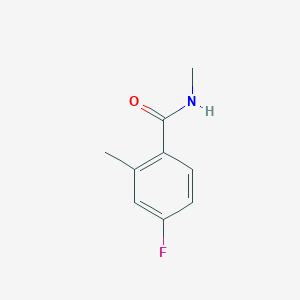
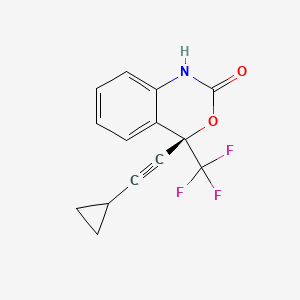
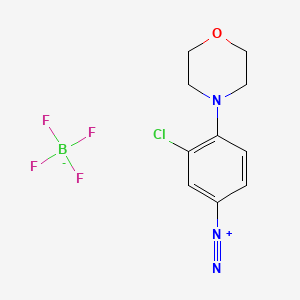
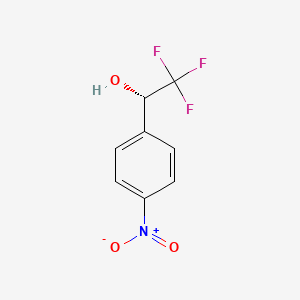
![methyl (1S,3R,4R,5R,7R,9R,11S,12S,13S)-5-(6-aminopurin-9-yl)-1,4,12,13-tetrahydroxy-2,6,10-trioxatricyclo[7.4.0.03,7]tridecane-11-carboxylate](/img/structure/B13418454.png)
